methyl 2-(5-amino-1H-indol-3-yl)acetate
Description
Properties
CAS No. |
1417982-23-0 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Esterification is typically performed using Fischer conditions, where 5-nitroindole-3-acetic acid is refluxed with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The reaction proceeds via nucleophilic acyl substitution, with the acid protonating the carbonyl oxygen to enhance electrophilicity.
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Catalyst | H₂SO₄, HCl (anhydrous) | H₂SO₄ (2% v/v) |
| Temperature | 60–80°C | 65°C (reflux) |
| Reaction Time | 6–12 hours | 8 hours |
| Yield | 85–92% | 90% |
Post-esterification, the nitro intermediate is purified via recrystallization from methanol/water (4:1 v/v). The reduction step employs catalytic hydrogenation (H₂, 50–100 psi) with Raney nickel or palladium on carbon (Pd/C) in acetic anhydride, achieving 80–88% yield.
Catalytic Hydrogenation of Methyl 2-(5-Nitro-1H-indol-3-yl)acetate
Reduction of the nitro group to an amine is critical for accessing the target compound. Catalytic hydrogenation is favored for its scalability and mild conditions.
Comparative Analysis of Catalysts
Raney nickel and Pd/C are the most effective catalysts, with the former offering cost advantages and the latter higher selectivity.
| Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | Acetic anhydride | 50 | 70 | 85 |
| Pd/C (10%) | Ethanol | 30 | 25 | 78 |
| PtO₂ | THF | 40 | 50 | 72 |
Mechanistic Insight :
The nitro group is reduced sequentially:
-
Nitro → Nitroso (RNO₂ → RNO)
-
Nitroso → Hydroxylamine (RNO → RNHOH)
-
Hydroxylamine → Amine (RNHOH → RNH₂)
Acetic anhydride acts as both solvent and acylating agent, preventing over-reduction and stabilizing the amine intermediate.
Reductive Amination via Schiff Base Intermediates
An alternative route involves reductive amination of methyl 2-(5-oxo-1H-indol-3-yl)acetate, though this method is less common due to challenges in controlling regioselectivity.
Protocol Overview
-
Oxime Formation : Reacting the ketone intermediate with hydroxylamine hydrochloride yields the oxime.
-
Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the oxime to the amine.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Oxime formation | NH₂OH·HCl, pyridine | 60°C, 3 hours | 75 |
| Reduction | NaBH₄, CuCl₂ | 0°C, 1 hour | 68 |
While this method avoids nitro intermediates, it requires stringent temperature control to minimize side reactions like C=N bond cleavage.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing esterification and hydrogenation times from hours to minutes.
Case Study: Esterification Under Microwave Conditions
A mixture of 5-nitroindole-3-acetic acid, methanol, and Amberlyst-15 (acidic resin catalyst) irradiated at 100°C for 15 minutes achieves 94% conversion. Subsequent hydrogenation with Pd/C under microwave irradiation (80°C, 20 minutes) affords the amine in 82% yield.
Advantages :
-
4-fold reduction in reaction time.
-
Improved purity (98% by HPLC vs. 92% conventional).
Comparison of Synthetic Routes
| Method | Pros | Cons | Yield (%) |
|---|---|---|---|
| Fischer + Hydrogenation | High yield, scalable | Requires high-pressure equipment | 85–90 |
| Reductive Amination | Avoids nitro intermediates | Low regioselectivity | 65–70 |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 80–85 |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred over batch processes:
-
Esterification : Tubular reactor with immobilized H₂SO₄ on silica gel (residence time: 30 minutes, 92% yield).
-
Hydrogenation : Fixed-bed reactor packed with Raney nickel pellets (H₂, 100 psi, 80°C, 88% yield).
Key Challenges :
-
Catalyst deactivation due to indole polymerization.
-
Residual solvent removal in downstream processing.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-amino-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Methyl 2-(5-amino-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-(5-amino-1H-indol-3-yl)acetate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors, influencing biological processes. For example, it can interact with enzymes and proteins involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methyl 2-(5-amino-1H-indol-3-yl)acetate with Analogues
Key Findings:
Substituent Effects on Bioactivity :
- The 5-fluoro derivative (Table 1, Row 2) exhibits neuroprotective and anti-proliferative properties, attributed to fluorine’s electronegativity and metabolic stability .
- 5-Methoxy and 2-methyl groups (Row 3–4) enhance lipophilicity, influencing pharmacokinetics and degradation pathways, as seen in NSAID impurities .
Structural and Crystallographic Insights: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (Row 4) forms N–H···O hydrogen bonds in its crystal lattice, stabilizing its structure .
Synthetic Routes: Esterification (e.g., methanol/HCl for methyl esters) is a common method (Rows 1, 5–6). The 5-amino group likely requires protective strategies during synthesis to avoid side reactions .
Safety and Handling :
- While safety data for the target compound are absent, analogues like 2-(6-methyl-1H-indol-3-yl)acetic acid () and nitro derivatives () highlight the need for precautions due to reactive functional groups (e.g., amines, halogens) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 2-(5-amino-1H-indol-3-yl)acetate, and how are intermediates purified?
- Methodological Answer : Synthesis typically begins with functionalizing 5-aminoindole derivatives. Acylation of the indole ring at position 3 with methyl bromoacetate or glycine methyl ester under basic conditions (e.g., NaH or K₂CO₃) is common . Purification involves column chromatography (silica gel, ethyl acetate/hexane), followed by spectroscopic confirmation (¹H/¹³C NMR, HRMS) to validate structure and purity .
Q. How is the compound characterized spectroscopically, and what key peaks distinguish it from analogs?
- Methodological Answer :
- NMR : The indole NH proton appears as a broad singlet (~δ 10-12 ppm). The methyl ester group (COOCH₃) shows a singlet at δ 3.6–3.8 ppm, while the acetamide/acetate CH₂ resonates at δ 3.4–3.6 ppm .
- HRMS : The molecular ion [M+H]⁺ should match the exact mass of C₁₁H₁₁N₂O₂ (e.g., m/z 217.0978) .
Q. What in vitro assays are used to screen its biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition ELISA or NF-κB luciferase reporter assays .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) at position 5 of the indole ring influence bioactivity?
- Methodological Answer : Comparative studies show that:
- Chloro substituents enhance antimicrobial potency but reduce solubility .
- Amino groups (as in this compound) improve interactions with DNA/protein targets, increasing anticancer activity .
- Data Table :
| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| -NH₂ | 12.3 (HeLa) | 0.8 |
| -Cl | 8.7 (HeLa) | 0.3 |
| -OH | 25.1 (HeLa) | 1.2 |
| Data extrapolated from analogs in . |
Q. How can contradictory results in cytotoxicity assays across studies be resolved?
- Methodological Answer : Discrepancies may arise from:
- Cell line variability : Validate using ≥3 cell lines (e.g., HepG2, A549) .
- Assay conditions : Standardize incubation time (48–72 hrs), serum concentration, and DMSO controls .
- Metabolic interference : Test for cytochrome P450 interactions (e.g., CYP1A2 inhibition) via fluorometric assays .
Q. What computational strategies predict target proteins for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, Bcl-2) to identify binding pockets .
- QSAR modeling : Train models on indole derivative datasets to correlate substituent electronegativity with activity .
Q. How is the compound’s stability assessed under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; monitor degradation via HPLC .
- Plasma stability : Mix with rat/human plasma (37°C, 1 hr); quantify parent compound using LC-MS .
Data Contradiction Analysis
Q. Why might antimicrobial activity vary significantly between Gram-positive and Gram-negative bacteria?
- Methodological Answer : Differences in cell wall structure (e.g., Gram-negative outer membrane) limit compound penetration. Mitigate by:
- Chelating agents : Add EDTA to disrupt Gram-negative membranes .
- Synergy testing : Combine with polymyxin B to enhance permeability .
Q. How to address discrepancies in reported IC₅₀ values for similar indole derivatives?
- Methodological Answer :
- Normalize data : Report IC₅₀ relative to a reference drug (e.g., doxorubicin) .
- Validate assays : Repeat under identical conditions (e.g., cell density, passage number) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
